Superior Synthesis Yield of 5-Bromosalicylaldehyde vs. Di-Halogenated Analogs
In a direct comparative synthesis study, the mono-substituted 5-bromosalicylaldehyde was obtained in an 82.7% yield via bromination of salicylaldehyde. This yield is significantly higher than that achieved for the di-substituted analogs 3,5-dibromosalicylaldehyde (74.1%) and 3,5-dichlorosalicylaldehyde (34.8%) under optimized conditions [1]. This demonstrates a clear, quantifiable advantage in synthetic efficiency for the target compound over its more highly substituted counterparts.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 82.7% yield |
| Comparator Or Baseline | 3,5-dibromosalicylaldehyde (74.1% yield); 3,5-dichlorosalicylaldehyde (34.8% yield) |
| Quantified Difference | +8.6 percentage points vs. 3,5-dibromo; +47.9 percentage points vs. 3,5-dichloro |
| Conditions | Salicylaldehyde bromination with liquid bromine in ethanol at 10°C |
Why This Matters
Higher synthesis yield directly translates to lower raw material cost and reduced waste in the production of downstream compounds.
- [1] LI Feng, SUN Lian-jie, GAO Wen-tao. Simple way to synthesize halogenated salicyladehydes. Journal of Bohai University: Natural Science Edition, 2012, 33(1): 32-36. View Source
